2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole
Overview
Description
“2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole” is a chemical compound with a wide range of potential applications in scientific research. It is also known as a type of chemical entity .
Synthesis Analysis
The synthesis of this compound involves the methylation of 5(6)-nitro-1H-benzimidazole with methyl iodide in the presence of potassium hydroxide and N-methylpyrrolidin-2-one . This process results in a mixture of isomeric 1-methyl-5-nitro- and 1-methyl-6-nitro-1H-benzimidazoles .Molecular Structure Analysis
The molecular formula of this compound is C16H12N2O2. The molecular weight is 264.28 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reduction of the nitrobenzimidazoles with tin in concentrated aqueous HCl on heating . The resulting amines react with furan-2-carbonyl chloride in N-methylpyrrolidin-2-one to give furan-2-carboxamides .Scientific Research Applications
Structural Characterization
2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole has been structurally characterized in several studies. The compound displays various aromatic interactions, including intermolecular C-H···π and π-π interactions. These structural features are essential for understanding the compound's chemical behavior and potential applications in material science or pharmaceuticals (Geiger, Geiger, & Deck, 2014).
Oxidative Status Investigation in Biological Systems
Investigations into the oxidative status of this compound in rats have been conducted, focusing on its impact on vitamins, selenium, malondialdehyde, and glutathione peroxidase levels. This research is crucial for understanding the biological interactions and potential therapeutic applications of the compound (Karatas et al., 2008).
Antimicrobial Applications
Some derivatives of benzimidazole, including structures similar to 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole, have shown promising antimicrobial properties. These studies are significant for the development of new antimicrobial agents and understanding the compound's potential in combating various bacterial and fungal infections (Abdel-Motaal, Almohawes, & Tantawy, 2020).
Synthesis and Medicinal Chemistry
The compound has been a focus in the synthesis of various derivatives for medicinal chemistry applications. Its structural features make it a valuable scaffold for developing novel therapeutic agents, particularly in the field of cancer research and treatment (Stepanov et al., 2015).
Environmental Applications
2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole has been used in environmental applications, particularly in the development of methods for the extraction and quantification of metal ions like Pb2+. This aspect highlights the compound's utility in environmental monitoring and pollution control (Ghaedi et al., 2015).
properties
IUPAC Name |
2-(furan-2-yl)-1-(furan-2-ylmethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-2-7-14-13(6-1)17-16(15-8-4-10-20-15)18(14)11-12-5-3-9-19-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKODUSYDNJJKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=CO3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349513 | |
Record name | 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole | |
CAS RN |
79324-83-7 | |
Record name | 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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